Cas no 941973-19-9 (2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- AKOS024465504
- F2774-2425
- 941973-19-9
- 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
- 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
-
- インチ: 1S/C14H15N3O2/c1-9-3-4-11(7-10(9)2)12-5-6-14(19)17(16-12)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
- InChIKey: LLDZAAFRHZNAKA-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C2C=CC(C)=C(C)C=2)=NN1CC(N)=O
計算された属性
- 精确分子量: 257.116426730g/mol
- 同位素质量: 257.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 442
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 75.8Ų
2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2774-2425-2mg |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2774-2425-3mg |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2774-2425-10μmol |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2774-2425-5mg |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2774-2425-4mg |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2774-2425-2μmol |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2774-2425-5μmol |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2774-2425-1mg |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2774-2425-10mg |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2774-2425-15mg |
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
941973-19-9 | 90%+ | 15mg |
$133.5 | 2023-05-16 |
2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamideに関する追加情報
Recent Advances in the Study of 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 941973-19-9)
The compound 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 941973-19-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and acetamide side chain, has demonstrated promising pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential in treating various diseases.
One of the key areas of investigation has been the compound's role as a potent inhibitor of phosphodiesterase (PDE) enzymes, which are critical regulators of intracellular signaling pathways. PDE inhibitors have been widely studied for their therapeutic potential in conditions such as cardiovascular diseases, inflammation, and neurological disorders. Preliminary data suggest that 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide exhibits selective inhibition against specific PDE isoforms, offering a potential avenue for targeted therapy with reduced side effects compared to non-selective inhibitors.
In addition to its PDE inhibitory activity, recent research has explored the compound's interactions with other biological targets. For instance, molecular docking studies have revealed its affinity for certain kinase domains, suggesting possible applications in oncology. These findings are supported by in vitro assays showing inhibition of cancer cell proliferation at micromolar concentrations. Further studies are underway to validate these results in animal models and to assess the compound's pharmacokinetic and toxicological profiles.
The synthesis of 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide has also been a focus of recent work. Researchers have developed more efficient and scalable synthetic routes, addressing previous challenges related to yield and purity. Advances in catalytic methods and green chemistry principles have been applied to optimize the production process, making the compound more accessible for further preclinical and clinical studies.
Despite these promising developments, challenges remain. The compound's solubility and bioavailability need further improvement to enhance its therapeutic efficacy. Additionally, comprehensive toxicity studies are required to ensure its safety profile meets regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these research findings into viable drug candidates.
In conclusion, 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 941973-19-9) represents a compelling area of research in chemical biology and drug discovery. Its dual potential as a PDE inhibitor and kinase modulator, combined with advances in synthetic chemistry, positions it as a promising candidate for further development. Continued interdisciplinary research will be essential to fully realize its therapeutic potential and address existing limitations.
941973-19-9 (2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide) Related Products
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)




